Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive and practical methodology for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, a valuable secondary amine for potential applications in medicinal chemistry and drug development. The core of this synthesis is a one-pot reductive amination reaction between 2-(3,4-dimethoxyphenyl)ethylamine and cyclohexanone. This guide details a robust protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. The causality behind experimental choices, a detailed step-by-step protocol, expected analytical characterization, and safety considerations are thoroughly discussed to ensure reproducibility and validation for researchers in the field.
Introduction
N-substituted cyclohexanamines are a class of compounds frequently encountered in the development of new pharmaceutical agents. Their structural motif is present in molecules with a wide range of biological activities. The target molecule, N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine, combines the cyclohexylamine scaffold with the 2-(3,4-dimethoxyphenyl)ethylamine moiety, which is a key structural element in various alkaloids and pharmacologically active compounds. This guide presents a reliable synthetic route to this target, providing a foundational methodology for further research and analogue development.
Synthetic Strategy: Reductive Amination
The most efficient and widely adopted method for preparing secondary amines from a ketone and a primary amine is reductive amination.[1][2] This one-pot procedure involves the initial formation of an iminium ion intermediate from the condensation of cyclohexanone and 2-(3,4-dimethoxyphenyl)ethylamine, which is then reduced in situ to the desired secondary amine.
Rationale for Reagent Selection
Starting Materials:
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Cyclohexanone: A readily available and common cyclic ketone.
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2-(3,4-dimethoxyphenyl)ethylamine: The primary amine that provides the core phenethylamine structure.
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) While several reducing agents can effect this transformation, sodium triacetoxyborohydride is the reagent of choice for this synthesis.[3] Its selection is based on several key advantages:
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High Selectivity: NaBH(OAc)₃ is a milder reducing agent than alternatives like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). It reacts much more rapidly with the protonated imine (iminium ion) intermediate than with the starting ketone.[4] This selectivity prevents the competitive reduction of cyclohexanone to cyclohexanol, a common side product with less selective hydrides.
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Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require elevated temperatures or pressures.
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Safety: Unlike sodium cyanoborohydride, this protocol avoids the use and potential generation of highly toxic cyanide species.[1]
Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for reductive aminations using NaBH(OAc)₃.[4][5] It is a non-protic solvent that effectively dissolves the reactants and intermediates without interfering with the reducing agent.
Reaction Mechanism
The reaction proceeds through two main stages within the same pot:
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Iminium Ion Formation: The nitrogen of the primary amine attacks the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form a Schiff base (imine). In the presence of a trace amount of acid (which can be generated in situ or added), the imine is protonated to form a highly electrophilic iminium ion.
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Hydride Reduction: The iminium ion is then rapidly and selectively reduced by sodium triacetoxyborohydride. The hydride (H⁻) from the borohydride complex attacks the electrophilic carbon of the C=N⁺ bond, yielding the final secondary amine product.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed.
Materials and Equipment
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Round-bottom flask (100 mL)
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Magnetic stirrer and stir bar
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Nitrogen or Argon gas inlet
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Glass funnel
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Separatory funnel (250 mL)
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Rotary evaporator
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Standard laboratory glassware
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Silica gel for column chromatography
Reagents
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Cyclohexanone (1.0 eq)
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2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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1,2-Dichloroethane (DCE)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for column chromatography (e.g., Ethyl Acetate/Hexane mixture)
Step-by-Step Synthesis Procedure
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To a 100 mL round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq).
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Dissolve the reactants in 1,2-dichloroethane (approx. 0.2 M concentration relative to the limiting reagent).
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Stir the solution at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. The addition may be slightly exothermic.
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Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product (typically an oil) can be purified by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.
Data Presentation
The following table summarizes the key parameters for the synthesis.
| Parameter | Value |
| Reactant 1 | Cyclohexanone |
| Reactant 2 | 2-(3,4-dimethoxyphenyl)ethylamine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 12-24 hours |
| Expected Yield | 80-95% (after purification) |
| Expected Physical State | Pale yellow oil or low-melting solid |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine.
Expected Characterization
The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Researchers should use this as a guide to verify their results.
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¹H NMR (400 MHz, CDCl₃):
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δ 6.80-6.70 (m, 3H): Aromatic protons of the dimethoxyphenyl ring.
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δ 3.87 (s, 3H) & 3.85 (s, 3H): Singlets for the two methoxy (-OCH₃) groups.
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δ 2.85-2.70 (m, 4H): Methylene protons adjacent to the nitrogen and the aromatic ring (-CH₂-CH₂-N-).
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δ 2.50-2.40 (m, 1H): Methine proton on the cyclohexyl ring attached to the nitrogen (N-CH-).
-
δ 2.00-1.00 (m, 11H): Remaining cyclohexyl protons and the N-H proton (which may be broad).
-
-
¹³C NMR (101 MHz, CDCl₃):
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δ 149.0, 147.5: Aromatic carbons attached to methoxy groups.
-
δ 132.5: Quaternary aromatic carbon.
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δ 121.0, 112.0, 111.5: Aromatic CH carbons.
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δ 58.0: Methine carbon of the cyclohexyl ring attached to nitrogen (N-CH).
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δ 55.9, 55.8: Methoxy carbons (-OCH₃).
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δ 51.0: Methylene carbon adjacent to nitrogen (-CH₂-N).
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δ 35.0: Methylene carbon adjacent to the aromatic ring (Ar-CH₂-).
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δ 33.5, 26.0, 25.0: Methylene carbons of the cyclohexyl ring.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for [M+H]⁺ (C₁₇H₂₈NO₂): 278.2115
-
Found: Should be within 5 ppm of the calculated value.
-
Plausible Fragmentation: A major fragment would be the tropylium-like ion from the cleavage of the bond beta to the aromatic ring at m/z 151.
-
Safety Precautions
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium triacetoxyborohydride: Is water-reactive. While not as vigorous as other hydrides, it will release hydrogen gas upon contact with water or acid. Quench reactions carefully.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide outlines a scientifically sound, efficient, and reliable method for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine via reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and yield under mild conditions. The detailed protocol and expected characterization data provide researchers and drug development professionals with a robust framework for obtaining this valuable chemical building block.
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(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023, M1561. [Link]
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